11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate

Purity Analysis Solid-State Characterization Regulatory Compliance

QC laboratories developing HPLC methods for hydrocortisone valerate frequently misidentify the 21-valerate impurity by substituting the clinically dominant 17-valerate isomer, risking failed system suitability and inaccurate impurity quantification. Hydrocortisone 21-valerate (CAS 6678-00-8) is the authentic 21-ester reference standard precisely specified for impurity profiling and ANDA regulatory submissions. • Melting point ~182-186 °C, differentiated by ~35 °C from the 17-valerate isomer (217-220 °C), enabling orthogonal identity confirmation • Supplied with full characterization data compliant with ICH Q3B guidelines for method validation, specificity, and linearity • Water-soluble for simplified aqueous mobile-phase and diluent preparation in HPLC workflows

Molecular Formula C26H38O6
Molecular Weight 446.6 g/mol
CAS No. 6678-00-8
Cat. No. B044086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
CAS6678-00-8
SynonymsCortisol 21-Valerate;  2-((8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Pentanoate
Molecular FormulaC26H38O6
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C26H38O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-20,23,28,31H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
InChIKeyXHDMDWMKAYYIRK-FZNHGJLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocortisone 21-Valerate: Position-Specific Impurity Standard


Hydrocortisone 21-valerate (CAS 6678-00-8) is a synthetic corticosteroid ester in which the valerate group is attached at the 21‑position of the hydrocortisone backbone [1]. Unlike the clinically used 17‑valerate isomer, this compound is predominantly employed as a reference standard for impurity profiling, analytical method validation, and quality control during the manufacture of hydrocortisone valerate drug substances [2]. Its unique 21‑ester configuration directly influences both its physicochemical properties and its susceptibility to enzymatic hydrolysis, making it an essential tool for pharmaceutical research, ANDA submissions, and regulatory compliance rather than a therapeutic agent itself.

Why the 21-Valerate Isomer Cannot Substitute for the 17-Valerate


The simple substitution of hydrocortisone 21‑valerate with the clinically dominant 17‑valerate isomer or other 21‑esters (e.g., acetate, butyrate) introduces significant risk of analytical inaccuracy, altered impurity profiles, and divergent biological behaviour. The position of esterification determines the molecule's susceptibility to enzymatic hydrolysis, metabolic activation, and physicochemical properties such as solubility and melting point [1][2]. In quality control settings, using the incorrect isomer would fail to meet pharmacopoeial impurity specifications, while in research applications, it would confound structure‑activity relationship studies. The evidence below quantifies these critical differentiators.

Key Differentiation Evidence vs. Closest Analogs


Melting Point Divergence from the 17-Valerate Isomer

Hydrocortisone 21-valerate exhibits a markedly lower melting point (182–186 °C) compared with the active pharmaceutical ingredient hydrocortisone 17-valerate (217–220 °C) . This ~35 °C difference provides a simple, direct method for distinguishing the two positional isomers and confirms structural dissimilarity that influences solid-state stability and formulation behaviour.

Purity Analysis Solid-State Characterization Regulatory Compliance

Enzymatic Hydrolysis Susceptibility

In head‑to‑head in vitro studies using hog liver esterase and mouse skin homogenates, hydrocortisone 17‑esters (including the 17‑valerate) are essentially resistant to enzymatic hydrolysis, whereas the corresponding 21‑esters undergo rapid cleavage [1]. Although the original work compared butyrate esters, the class‑level inference is strongly supported by parallel findings with betamethasone valerate isomers, where the 17‑valerate is stable and the 21‑valerate rearranges to the 17‑ester in aqueous solution [2]. Therefore, hydrocortisone 21‑valerate is expected to behave as a rapidly hydrolysed prodrug or degradant, whereas the 17‑valerate is designed for sustained topical activity.

Prodrug Activation Dermal Delivery Esterase Stability

Aqueous Solubility Advantage Over the 17-Valerate

Hydrocortisone 21‑valerate is described as water soluble, enabling its use in aqueous injection or ophthalmic solutions . In contrast, hydrocortisone 17‑valerate is practically insoluble in water, necessitating complex formulation approaches for systemic or ocular delivery [1]. This solubility dichotomy stems directly from the steric and electronic effects of the 21‑position substitution and allows the 21‑valerate to serve as a more tractable intermediate or analytical standard in aqueous‑based quality control methods.

Aqueous Formulation Ophthalmic Delivery Impurity Extraction

Pharmacopoeial Impurity Designation

Hydrocortisone 21‑valerate is explicitly catalogued as a known impurity of hydrocortisone valerate drug substance, arising during esterification, purification, or storage [1][2]. While the USP monograph for hydrocortisone valerate (17‑valerate) specifies an assay range of 97.0–102.0 % [2], European Pharmacopoeia guidance mandates the identification and control of positional isomers such as the 21‑valerate at levels typically ≤0.5 % [1]. This regulatory context makes the pure 21‑valerate reference standard indispensable for demonstrating compliance in ANDA submissions.

Pharmacopoeia Compliance Impurity Profiling ANDA Support

Optimal Application Scenarios


Impurity Reference Standard for Compliance Testing

Pharmaceutical quality control laboratories use hydrocortisone 21‑valerate as a primary reference standard to identify, quantify, and set system suitability criteria for the 21‑valerate impurity during HPLC analysis of hydrocortisone valerate drug substance and finished products. The validated melting point difference of ~35 °C from the 17‑valerate provides an orthogonal identity check, while its water solubility simplifies preparation of aqueous‑based mobile phases and diluents, reducing method development time [1][2].

Hydrolytic Prodrug and Esterase Metabolism Studies

Given the class‑level evidence that 21‑esters are rapidly hydrolysed while 17‑esters remain intact, researchers employ hydrocortisone 21‑valerate as a model substrate for studying skin esterase activity, predicting dermal prodrug activation, or evaluating the stability of corticosteroid formulations under physiological conditions. This application directly leverages the differential enzymatic hydrolysis data [1].

Process Development and Degradation Pathway Elucidation

During the synthesis and storage of hydrocortisone valerate, the 21‑valerate isomer can form as a process impurity or degradation product. Chemical development teams source the pure 21‑valerate to spike reaction mixtures, monitor impurity formation kinetics, and establish purification acceptance criteria. The compound's distinct melting point and chromatographic retention relative to the 17‑valerate facilitate accurate tracking [1][2].

Method Validation for ANDA Submissions

Generic drug manufacturers incorporate hydrocortisone 21‑valerate into method validation protocols to demonstrate specificity, linearity, and accuracy for impurity assays required by ANDA applications. The compound's well‑defined regulatory impurity status and availability with full characterization data ensure compliance with ICH Q3B guidelines and pharmacopoeial requirements [1].

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